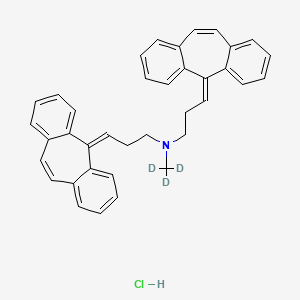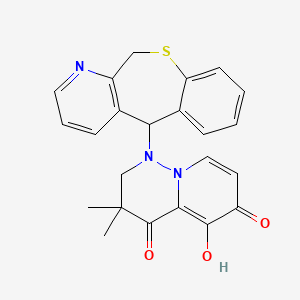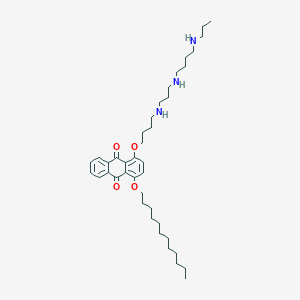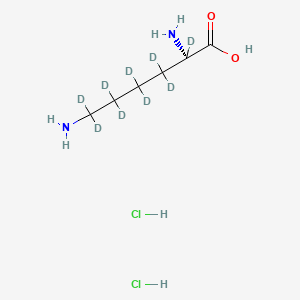
L-Lysine-d9 (dihydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysine-d9 (dihydrochloride) is a deuterium-labeled analogue of L-Lysine dihydrochloride. It is a stable isotope-labeled compound, where nine hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics.
準備方法
Synthetic Routes and Reaction Conditions
L-Lysine-d9 (dihydrochloride) is synthesized by incorporating deuterium into L-Lysine dihydrochloride. The process involves the exchange of hydrogen atoms with deuterium atoms in the presence of deuterated reagents. The reaction conditions typically include a deuterated solvent and a catalyst to facilitate the exchange process .
Industrial Production Methods
The industrial production of L-Lysine-d9 (dihydrochloride) involves large-scale synthesis using deuterated water and deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
L-Lysine-d9 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids.
Reduction: It can be reduced to form amines.
Substitution: The amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used.
Major Products Formed
Oxidation: Keto acids.
Reduction: Amines.
Substitution: Various derivatives depending on the substituent used.
科学的研究の応用
L-Lysine-d9 (dihydrochloride) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.
Biology: Employed in labeling experiments to study protein synthesis and degradation.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the production of labeled compounds for quality control and analytical purposes.
作用機序
L-Lysine-d9 (dihydrochloride) exerts its effects by participating in metabolic pathways similar to L-Lysine. The deuterium labeling allows for the tracking of the compound in various biochemical processes. The molecular targets include enzymes involved in amino acid metabolism, and the pathways include protein synthesis and degradation .
類似化合物との比較
Similar Compounds
L-Lysine dihydrochloride: The non-labeled version of the compound.
L-Lysine-13C6,15N2,d9 dihydrochloride: A compound labeled with carbon-13, nitrogen-15, and deuterium.
Uniqueness
L-Lysine-d9 (dihydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. The incorporation of deuterium affects the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool in scientific research .
特性
分子式 |
C6H16Cl2N2O2 |
|---|---|
分子量 |
228.16 g/mol |
IUPAC名 |
(2S)-2,6-diamino-2,3,3,4,4,5,5,6,6-nonadeuteriohexanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i1D2,2D2,3D2,4D2,5D;; |
InChIキー |
JBBURJFZIMRPCZ-SFOBNDERSA-N |
異性体SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N)N.Cl.Cl |
正規SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate](/img/structure/B12416219.png)
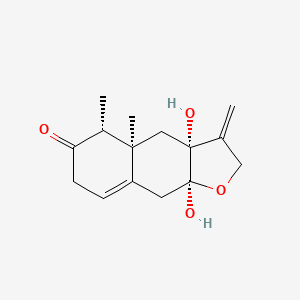
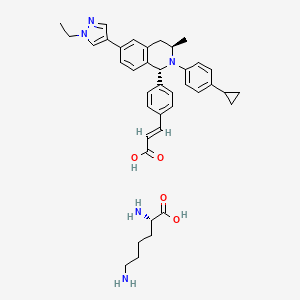
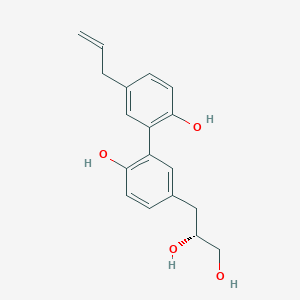
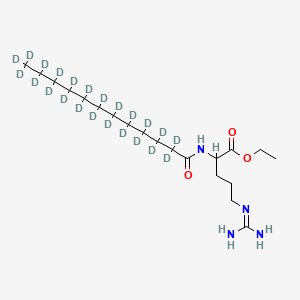
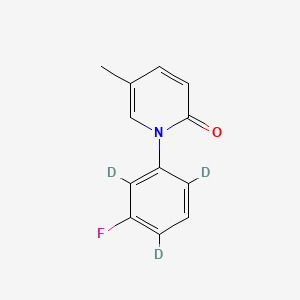
![(1R,14S,15R)-25-methyl-4,25-diazahexacyclo[13.7.3.01,14.03,12.05,10.017,22]pentacosa-3,5,7,9,11,17(22),18,20-octaene-14,20-diol](/img/structure/B12416269.png)
![(6S)-7-N-(3-cyano-4-fluorophenyl)-6-methyl-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide](/img/structure/B12416271.png)
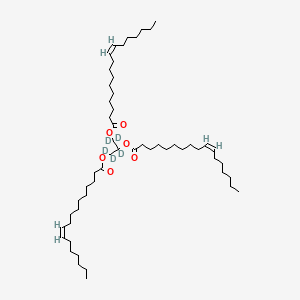
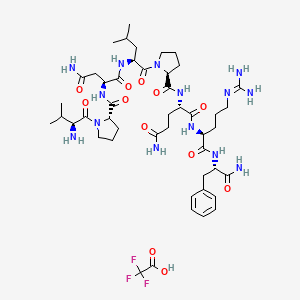
![2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B12416285.png)
